Diethyl (2-chlorophenyl)phosphonate

Catalog No.
S15947718
CAS No.
M.F
C10H14ClO3P
M. Wt
248.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-chlorophenyl)phosphonate

Product Name

Diethyl (2-chlorophenyl)phosphonate

IUPAC Name

1-chloro-2-diethoxyphosphorylbenzene

Molecular Formula

C10H14ClO3P

Molecular Weight

248.64 g/mol

InChI

InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

FBYTVYNOIJIRRR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1Cl)OCC

Diethyl (2-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate functional group attached to a diethyl moiety and a 2-chlorophenyl group. Its chemical formula is C10H12ClO4PC_10H_{12}ClO_4P, and it features a phosphorus atom bonded to two ethyl groups and a 2-chlorophenyl group, with an oxygen atom forming a double bond with phosphorus. This compound is notable for its potential applications in organic synthesis and as an intermediate in the production of various bioactive molecules.

Typical of phosphonates, including:

  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can be substituted by various nucleophiles, leading to diverse derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form diethyl phosphonate and 2-chlorophenol.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides or alkenes, forming new C-P bonds, which are valuable in synthetic organic chemistry .

The synthesis of diethyl (2-chlorophenyl)phosphonate typically involves the following methods:

  • Direct Phosphonylation: This method employs phosphorus oxychloride or phosphorus trichloride reacted with diethyl ether in the presence of a base to yield the desired phosphonate.
  • Substitution Reactions: The reaction of 2-chlorobenzyl chloride with diethyl phosphite under controlled conditions can also produce diethyl (2-chlorophenyl)phosphonate effectively.
  • Microwave-Assisted Synthesis: Recent advancements allow for rapid synthesis using microwave irradiation, enhancing yields and reducing reaction times .

Diethyl (2-chlorophenyl)phosphonate finds applications in various fields:

  • Agriculture: Used as an insecticide and herbicide due to its biological activity against pests.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of bioactive compounds, including pharmaceuticals that target neurological pathways.
  • Material Science: Utilized in the development of flame retardants and plasticizers owing to its phosphorus content.

Interaction studies involving diethyl (2-chlorophenyl)phosphonate primarily focus on its reactivity with biological macromolecules. Research suggests potential interactions with enzymes involved in metabolic pathways, particularly those related to neurotransmission. Further studies are required to elucidate its full interaction profile and potential toxicological effects.

Several compounds share structural characteristics with diethyl (2-chlorophenyl)phosphonate. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Attributes
Diethyl phosphonateTwo ethyl groups attached to phosphorusCommonly used as a building block in organic synthesis .
Dimethyl (2-chlorophenyl)phosphonateSimilar chlorophenyl group but dimethylOften exhibits different biological properties due to methyl substitution.
Diethyl (4-chlorophenyl)phosphonateChlorine substituted at position 4May have different insecticidal activity compared to the 2-position substitution .
Diethyl [(2-chlorophenyl)ethynyl]phosphonateEthynyl group attached instead of ethylDisplays unique reactivity due to the presence of the triple bond .

Diethyl (2-chlorophenyl)phosphonate stands out due to its specific chlorination pattern and dual ethyl substitution, which influence its reactivity and biological activity compared to other similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

248.0369090 g/mol

Monoisotopic Mass

248.0369090 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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